molecular formula C4H8F3NO2S B1454248 1,1,1-trifluoro-N-propylmethanesulfonamide CAS No. 34310-27-5

1,1,1-trifluoro-N-propylmethanesulfonamide

Cat. No. B1454248
CAS RN: 34310-27-5
M. Wt: 191.17 g/mol
InChI Key: HVAHEUCZAOEMDI-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-propylmethanesulfonamide is an organic compound with the molecular formula C4H8F3NO2S and a molecular weight of 191.17 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1,1,1-trifluoro-N-propylmethanesulfonamide is 1S/C4H8F3NO2S/c1-2-3-8-11(9,10)4(5,6)7/h8H,2-3H2,1H3 . This compound contains a total of 18 bonds, including 10 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 sulfonamide(s) (thio-/dithio-) .


Physical And Chemical Properties Analysis

1,1,1-Trifluoro-N-propylmethanesulfonamide has a predicted boiling point of 154.7±50.0 °C and a predicted density of 1.357±0.06 g/cm3 . The pKa of the compound is predicted to be 7.56±0.40 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 1,1,1-Trifluoro-N-propylmethanesulfonamide and its derivatives have been utilized in the synthesis of various chemical compounds. For instance, it has been used in reactions leading to [2+3]-cycloaddition products (Tolstikova & Shainyan, 2021).

  • Studies have explored its use in novel heterocyclizations, particularly in the synthesis of CF3-heterocycles, which are essential in organic chemistry (Baraznenok, Nenajdenko, & Balenkova, 2003).

Electronic Structure and Basicity

Oxidative Addition and Applications

Use in Catalytic Processes

  • It has been utilized as a catalyst or additive in various chemical reactions due to its high NH-acidity, lipophilicity, and catalytic activity, as highlighted in the synthesis and application of sulfonamides (Moskalik & Astakhova, 2022).

Lewis Acid Catalysis

  • Scandium trifluoromethanesulfonate, a derivative, has been found to be an extremely active Lewis acid catalyst in acylation of alcohols with acid anhydrides and mixed anhydrides, demonstrating the versatility of trifluoromethanesulfonamide derivatives in catalysis (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Safety And Hazards

The safety information and hazards associated with 1,1,1-trifluoro-N-propylmethanesulfonamide are not specified in the retrieved sources .

properties

IUPAC Name

1,1,1-trifluoro-N-propylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO2S/c1-2-3-8-11(9,10)4(5,6)7/h8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAHEUCZAOEMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655793
Record name 1,1,1-Trifluoro-N-propylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-trifluoro-N-propylmethanesulfonamide

CAS RN

34310-27-5
Record name 1,1,1-Trifluoro-N-propylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Ashley - 2021 - academiccommons.columbia.edu
Given the prevalence of primary amines in biologically active molecules, an important area of research is devoted to creating methods to site-selectively functionalize their C (sp3)-H …
Number of citations: 0 academiccommons.columbia.edu

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